N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide
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Overview
Description
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide typically involves the reaction between tryptamine and an appropriate carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques to ensure the desired quality and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in metabolic pathways . This interaction can modulate cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar synthetic routes and biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with structural similarities and diverse biological applications.
Uniqueness
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its specific structural features and the combination of biological activities it exhibits. Its ability to interact with multiple biological targets and its potential for therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c26-20(11-14-12-24-18-7-3-1-5-15(14)18)22-9-10-23-21(27)17-13-25-19-8-4-2-6-16(17)19/h1-8,12-13,24-25H,9-11H2,(H,22,26)(H,23,27) |
InChI Key |
DMOGWKIMYXLWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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